6,7-Epidrospirenon

Übersicht

Beschreibung

6,7-Epidrospirenone: is a synthetic derivative of drospirenone, a progestin used in various hormonal contraceptives. This compound is an epimer of drospirenone, meaning it has a different configuration at one or more stereocenters. 6,7-Epidrospirenone is often studied for its potential impurities and its role in the overall efficacy and safety of drospirenone-containing medications .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

6,7-Epidrospirenone primarily interacts with the mineralocorticoid receptor and the progesterone receptor . As an antagonist of the mineralocorticoid receptor, it inhibits aldosterone's action, which is crucial for sodium and water balance in the body. This interaction leads to diuretic effects by promoting sodium excretion and potassium retention. Additionally, its progestogenic activity through the progesterone receptor influences reproductive functions and menstrual cycle regulation.

Cellular Effects

The compound has been shown to modulate various cellular processes:

- Gene Expression : It affects gene expression related to sodium reabsorption in epithelial cells, promoting diuresis.

- Cell Signaling : The modulation of signaling pathways associated with mineralocorticoid and progesterone receptors alters cellular metabolism and function.

- Stability : In laboratory settings, 6,7-Epidrospirenone exhibits stability under standard conditions but may degrade under extreme temperatures or prolonged light exposure.

Dosage Effects in Animal Models

Research has demonstrated that the effects of 6,7-Epidrospirenone vary significantly with dosage:

- Low Doses : Effective antagonism of the mineralocorticoid receptor results in beneficial diuretic effects.

- High Doses : Associated with adverse effects such as electrolyte imbalances and potential renal dysfunction.

Metabolic Pathways

6,7-Epidrospirenone undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that can influence metabolic pathways. Understanding these pathways is critical for assessing its pharmacokinetics and therapeutic efficacy.

Scientific Research Applications

The compound has several notable applications across different domains:

Hormonal Regulation

Research indicates that 6,7-Epidrospirenone effectively regulates hormonal pathways involved in reproductive health. In clinical studies involving hormonal contraceptives, it demonstrated efficacy in suppressing ovulation while minimizing side effects typically associated with hormonal therapies.

Diuretic Effects

In animal models, studies have shown that 6,7-Epidrospirenone effectively reduces blood pressure through its diuretic properties at low doses while highlighting the importance of dose optimization to avoid toxicity at higher doses.

Biochemische Analyse

Biochemical Properties

6,7-Epidrospirenone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily interacts with the mineralocorticoid receptor, acting as an antagonist. This interaction inhibits the binding of aldosterone, a hormone that regulates sodium and water balance in the body. Additionally, 6,7-Epidrospirenone binds to the progesterone receptor, exerting progestogenic effects. These interactions are crucial for its role in hormonal regulation and contraceptive efficacy .

Cellular Effects

6,7-Epidrospirenone affects various types of cells and cellular processes. In epithelial cells, it modulates cell signaling pathways, particularly those involving the mineralocorticoid and progesterone receptors. This modulation influences gene expression, leading to changes in cellular metabolism and function. For example, 6,7-Epidrospirenone can reduce the expression of genes involved in sodium reabsorption, thereby promoting diuresis and reducing fluid retention . Additionally, it has been shown to impact cell proliferation and apoptosis in certain cancer cell lines, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 6,7-Epidrospirenone involves its binding interactions with specific receptors and subsequent modulation of gene expression. By acting as an antagonist to the mineralocorticoid receptor, it prevents aldosterone from exerting its effects, leading to decreased sodium reabsorption and increased potassium excretion. This mechanism is essential for its diuretic and antihypertensive properties. Furthermore, 6,7-Epidrospirenone’s progestogenic activity is mediated through its binding to the progesterone receptor, influencing reproductive and menstrual cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Epidrospirenone have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme temperatures or prolonged exposure to light. In vitro studies have shown that 6,7-Epidrospirenone maintains its biological activity for extended periods, with minimal degradation. Long-term effects on cellular function include sustained modulation of gene expression and cellular metabolism, which are consistent with its known pharmacological properties .

Dosage Effects in Animal Models

The effects of 6,7-Epidrospirenone vary with different dosages in animal models. At low doses, it effectively antagonizes the mineralocorticoid receptor, promoting diuresis and reducing blood pressure. At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, high doses of 6,7-Epidrospirenone have been associated with adverse effects on reproductive tissues, emphasizing the need for careful monitoring in clinical use .

Metabolic Pathways

6,7-Epidrospirenone is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is crucial for its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 6,7-Epidrospirenone is transported and distributed through specific transporters and binding proteins. It is known to interact with serum albumin and sex hormone-binding globulin, which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in target tissues are influenced by these interactions, affecting its therapeutic effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of 6,7-Epidrospirenone is primarily within the cytoplasm and nucleus, where it exerts its effects on receptor-mediated signaling pathways. Targeting signals and post-translational modifications direct the compound to specific compartments, such as the mineralocorticoid and progesterone receptors. These localizations are essential for its activity and function, ensuring precise modulation of cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Epidrospirenone typically involves the epimerization of drospirenone. This process can be achieved through various chemical reactions that alter the stereochemistry at the 6 and 7 positions of the molecule. The reaction conditions often include the use of strong bases or acids to facilitate the epimerization process .

Industrial Production Methods: Industrial production of 6,7-Epidrospirenone is generally integrated into the manufacturing process of drospirenone. The compound is isolated and purified using advanced chromatographic techniques to ensure the removal of impurities and to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Epidrospirenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 6,7-Epidrospirenone is similar to that of drospirenone. It acts as a progestin, binding to progesterone receptors and exerting anti-mineralocorticoid and anti-androgenic effects. This results in the suppression of ovulation and the regulation of menstrual cycles. The molecular targets include progesterone receptors and pathways involved in the hormonal regulation of the reproductive system .

Vergleich Mit ähnlichen Verbindungen

Drospirenone: The parent compound, widely used in hormonal contraceptives.

17-Epidrospirenone: Another epimer of drospirenone, considered an impurity.

Ethinyl Estradiol: Often combined with drospirenone in contraceptive formulations

Uniqueness: 6,7-Epidrospirenone is unique due to its specific stereochemistry, which can influence its biological activity and its role as an impurity in drospirenone-containing medications. Its study helps in understanding the overall safety and efficacy of these medications .

Biologische Aktivität

6,7-Epidrospirenone is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. As a derivative of drospirenone, it shares structural similarities with other steroid hormones, which may influence its interactions with hormone receptors and biological pathways. This article reviews the biological activity of 6,7-epidrospirenone based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

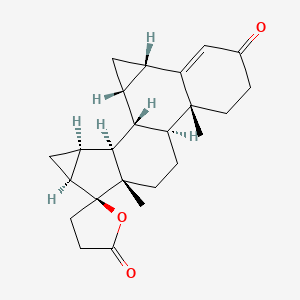

6,7-Epidrospirenone has the molecular formula and is characterized by specific functional groups that contribute to its biological activity. The compound's structure allows it to interact with various steroid hormone receptors, potentially influencing physiological processes such as inflammation, cell proliferation, and hormonal regulation.

Hormonal Activity

Research indicates that 6,7-epidrospirenone exhibits progestogenic activity, which can impact reproductive health and hormonal balance. Its ability to bind to progesterone receptors suggests potential applications in contraceptive formulations and hormone replacement therapies.

- Progestogenic Effects : In vitro studies have shown that 6,7-epidrospirenone can modulate gene expression related to reproductive functions by activating progesterone receptors in target tissues .

Anticancer Properties

Emerging studies have explored the anticancer potential of 6,7-epidrospirenone. Preliminary results suggest that it may exhibit cytotoxic effects against specific cancer cell lines.

- Cytotoxicity Studies : A study involving various cancer cell lines demonstrated that 6,7-epidrospirenone significantly reduced cell viability in MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| NCI-H460 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of 6,7-epidrospirenone have also been a focus of research. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Inflammation Models : In animal models of inflammation, treatment with 6,7-epidrospirenone resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of formulations containing 6,7-epidrospirenone. One notable trial investigated its use in combination with estrogen for hormone replacement therapy in postmenopausal women.

Eigenschaften

IUPAC Name |

(1R,2S,4S,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-LPRBJKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237450 | |

| Record name | 6,7-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889652-31-7 | |

| Record name | 6,7-Epidrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889652317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-EPIDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q360L95K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.